molecular formula C3H6N2O B1205042 Pyrazolidin-3-one CAS No. 10234-72-7

Pyrazolidin-3-one

Cat. No. B1205042
CAS RN: 10234-72-7
M. Wt: 86.09 g/mol
InChI Key: NDGRWYRVNANFNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazolidin-3-one can be synthesized from α,β-unsaturated esters . A recent study presented a short and flexible route to pyrazolidin-3-one analogs of the phytohormone (+)-7-iso-jasmonoyl-l-isoleucine. The compounds were assembled from four basic building blocks, namely a pyrazolidin-3-one core, alkyl chain, linker, and amino ester or acid .


Molecular Structure Analysis

The molecular structure of Pyrazolidin-3-one includes a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI representation of the molecule is InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2, (H,5,6) .


Chemical Reactions Analysis

Pyrazolidin-3-one can undergo various chemical reactions. For instance, it can be used in the synthesis of polysubstituted 3-pyrazolidinones . Another study reported a novel one-pot approach to oxidative aromatization and bromination of pyrazolidin-3-one with HBr-H2O2 system .


Physical And Chemical Properties Analysis

Pyrazolidin-3-one has a molecular weight of 86.09 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. The compound has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 86.048012819 g/mol. The topological polar surface area is 41.1 Ų, and it has a heavy atom count of 6 .

Scientific Research Applications

Synthesis of Polysubstituted 3-Pyrazolidinones

Specific Scientific Field

Organic Chemistry

Summary of the Application

Pyrazolidin-3-one and its derivatives are used in the synthesis of polysubstituted 3-pyrazolidinones. These compounds have been employed as dyes in food and other industries .

Methods of Application

The synthesis of these compounds is achieved by treating α,β-unsaturated carboxylic acid derivatives with hydrazine hydrate .

Results or Outcomes

The importance of 3-pyrazolidinones has risen significantly due to their applicability in industrial processes and biological activity .

Visible-Light-Mediated Aerobic Transformation

Specific Scientific Field

Photocatalysis

Summary of the Application

Pyrazolidin-3-one derivatives are used in visible-light-induced aerobic oxidation, yielding corresponding azomethine imines .

Methods of Application

The process involves the use of Eosin Y as a catalyst for the visible-light-mediated aerobic transformation of N1-substituted pyrazolidin-3-one derivatives .

Results or Outcomes

The resulting azomethine imines can be further reacted with ynones in situ under copper catalyzed [3 + 2] cycloaddition reaction conditions yielding the corresponding pyrazolo [1,2- a ]pyrazoles in good yields .

Organocatalysis

Specific Scientific Field

Organocatalysis

Summary of the Application

Pyrazolidin-3-ones have been demonstrated as a new scaffold in organocatalysis .

Methods of Application

Chiral polysubstituted 3-pyrazolidinones and their derivatives have been used in the stereoselective synthesis of highly functionalized compounds .

Results or Outcomes

Several studies have demonstrated the potential of pyrazolidin-3-ones in this field, establishing their applicability in the synthesis of β-pyrazolylalanine- and β-amino-β-phenylalanine derivatives and pyrazolo[1,2-a]pyrazole-based peptide mimetics .

Synthesis of Dinitrogen-Fused Heterocyclic Derivatives

Summary of the Application

Pyrazolidin-3-one is used in the synthesis of dinitrogen-fused heterocyclic derivatives. These derivatives have been found to display a range of biological activities .

Methods of Application

The synthesis involves the reaction of N1-substituted pyrazolidine-3-ones with various dipolarophiles including olefins, alkynes, enones, isocyanides, and allenes .

Results or Outcomes

The resulting dinitrogen-fused heterocyclic systems have shown potential in various biological activities such as inhibition of human phosphodiesterase, COX-2 inhibition, anti-Alzheimer, and insecticidal activity .

Synthesis of Pyrazolo[1,2-a]pyrazole-Based Peptide Mimetics

Specific Scientific Field

Peptide Synthesis

Summary of the Application

Pyrazolidin-3-one is used in the synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics .

Methods of Application

The synthesis involves the reaction of chiral racemic (4R*,5R*)-4-benzoylamino-5-phenylpyrazolidin-3-one with hydrazine hydrate .

Results or Outcomes

The resulting pyrazolo[1,2-a]pyrazole-based peptide mimetics have shown potential in various biological activities .

Solvent-Free Synthesis

Specific Scientific Field

Green Chemistry

Summary of the Application

Pyrazolidin-3-one is used in solvent-free synthesis, which is an emerging field of research in synthetic organic chemistry .

Methods of Application

The synthesis involves the use of ball milling in organic synthesis .

Results or Outcomes

This method has been used in various reactions including catalyzed C–C bond forming reactions, synthesis of heterocycles, protecting group chemistry, redox processes, reactions with fullerenes, and bromination reactions .

Safety And Hazards

While specific safety and hazard information for Pyrazolidin-3-one is not available in the search results, it’s always recommended to handle chemical compounds with appropriate safety measures. For instance, avoid contact with skin and eyes, do not breathe dust, and store in a well-ventilated place .

Future Directions

Pyrazolidin-3-one and its derivatives remain attractive synthetic targets due to their applicability and biological activity . Future research may focus on the enantio- and/or diastereoselective synthesis of pyrazolidin-3-one derivatives .

properties

IUPAC Name

pyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGRWYRVNANFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144928
Record name 3-Pyrazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolidin-3-one

CAS RN

10234-72-7
Record name 3-Pyrazolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyrazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50144928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
429
Citations
AA Maihub, SM Sofian, AA Awin, AK Belaid… - Clin Trials, 2018 - norcaloa.com
… triazole, the antimicrobial activity of pyrazolidin-3-one compounds, have been investigated by … In this study, a series of novel antimicrobial pyrazolidin-3-one based compounds and their …
Number of citations: 4 norcaloa.com
I Panfil, Z Urbańczyk-Lipkowska, K Suwińska… - Tetrahedron, 2002 - Elsevier
… Reaction proceeds via addition of the amine group of pyrazolidin-3-one to DMAD, … Reaction of pyrazolidin-3-one with DMAD is accompanied by the formation of several by-…
Number of citations: 63 www.sciencedirect.com
PY Johnson, CE Hatch III - The Journal of Organic Chemistry, 1975 - ACS Publications
… unable, however, to decide whether hydrolysis of the acetyl group of 2 occurred before or after rearrangement since 2-acetylpyrazolidin-3-one (1) also hydrolyzes to give 4 when treated …
Number of citations: 8 pubs.acs.org
ST Perri, SC Slater, SG Toske… - The Journal of Organic …, 1990 - ACS Publications
… success,11 a report by Ege that the pyrazolidin-3-one 4 affords /V-aminoazetidinone 5 upon … ring contraction since photolysis of a pyrazolidin-3-one unsubstituted at N2 is reported to …
Number of citations: 55 pubs.acs.org
QH Wang, ZX Zhu, T Huang, MS Wu - Tetrahedron, 2019 - Elsevier
… the condensation of the isatins with pyrazolidin-3-one in moderate to good yields according … halide (Cl, Br) groups and pyrazolidin-3-one could not be converted into the corresponding …
Number of citations: 9 www.sciencedirect.com
HS Jia, YF Li, YY Liu, S Liu, HJ Zhu - Acta Crystallographica Section …, 2008 - scripts.iucr.org
… Pyrazolidin-3-one derivatives are important chemical materials of effective medicines used for treatment of inflammation. They are of great interest because of their biological properties, …
Number of citations: 4 scripts.iucr.org
M Presset, K Mohanan, M Hamann, Y Coquerel… - Organic …, 2011 - ACS Publications
… (5c) Based on this unique reactivity, we surmised that pyrazolidin-3-one 6 could be obtained from the carbonyl compound 1, the substituted hydrazine 2, and the diazo compound 3 in a …
Number of citations: 80 pubs.acs.org
BG Zhu, YC Jiang, LP Song, XL Long - Journal of Chemical … - Wiley Online Library
… In the first experiment, 1-(4-chlorophenyl)pyrazolidin-3-one … 1-(4-chlorophenyl)pyrazolidin-3-one was catalyzed by activated … of 1-(4-chlorophenyl) pyrazolidin-3-one was speeded up by …
Number of citations: 0 onlinelibrary.wiley.com
TH Chuang, KB Sharpless - Helvetica Chimica Acta, 2000 - Wiley Online Library
Reaction of ethyl (2S*,3R*)‐3‐chloro‐2‐(dialkylamino)‐3‐phenylpropanoates (4) with hydrazine monohydrate gave pyrazolidin‐3‐ones (5) via selective opening of the in situ generated …
Number of citations: 66 onlinelibrary.wiley.com
U Grošelj, J Svete - Arkivoc, 2015 - arkat-usa.org
… Due to their applicability and biological activity, pyrazolidin-3-one derivatives, both monoand bi… Camphor derived pyrazolidin3-one has been successfully employed as chiral auxiliary27 …
Number of citations: 13 www.arkat-usa.org

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